4-Methyl-2-(1-pyrrolyl)pyridine
Overview
Description
4-Methyl-2-(1-pyrrolyl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrrole rings in its structure allows for diverse chemical reactivity and interactions with other molecules.
Mechanism of Action
Target of Action
It’s known that pyrrole and pyrrolidine analogs, which include 4-methyl-2-(1-pyrrolyl)pyridine, have diverse biological and medicinal importance . They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, which play vital roles in photosynthesis, oxygen carrying, storage, and redox cycling reactions .
Mode of Action
Pyrrole and pyrrolidine analogs are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (hiv-1) and cellular dna polymerases protein kinases .
Biochemical Pathways
Pyrrole and pyrrolidine analogs are known to have diverse therapeutic applications, including as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . This suggests that these compounds may interact with a variety of biochemical pathways.
Result of Action
Pyrrole and pyrrolidine analogs are known to have diverse therapeutic applications, suggesting that they may have a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-pyrrolyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-bromopyridine with pyrrole in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:
4-Methyl-2-bromopyridine+PyrroleK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-pyrrolyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, with common reagents including halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4-Methyl-2-(1-pyrrolyl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(1-Pyrrolyl)pyridine: Lacks the methyl group at the 4-position, which can affect its reactivity and binding properties.
4-Methylpyridine: Contains only the pyridine ring with a methyl group, lacking the pyrrole ring.
2-(1-Pyrrolyl)quinoline: Features a quinoline ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness
4-Methyl-2-(1-pyrrolyl)pyridine is unique due to the presence of both pyridine and pyrrole rings, which confer distinct reactivity and binding characteristics
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-4-5-11-10(8-9)12-6-2-3-7-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQKSFDFSHYLNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611453 | |
Record name | 4-Methyl-2-(1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90996-18-2 | |
Record name | 4-Methyl-2-(1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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